(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone
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Overview
Description
(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone is an organic compound with a complex structure that includes multiple aromatic rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone typically involves the reaction of 4-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various organic reactions and is utilized in the development of new materials .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes and sensors for detecting specific biomolecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of molecules with specific biological activities .
Industry
In industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid: Similar structure but contains a boronic acid group instead of a carbonyl group.
4,4’-Dimethoxydiphenylmethanone: Similar structure but lacks the amino groups.
Bis(4-methoxyphenyl)amine: Similar structure but lacks the carbonyl group.
Uniqueness
(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone is unique due to its combination of methoxy, amino, and carbonyl functional groups. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in materials science, organic electronics, and pharmaceuticals .
Properties
Molecular Formula |
C27H23NO3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H23NO3/c1-30-25-16-12-23(13-17-25)28(24-14-18-26(31-2)19-15-24)22-10-8-21(9-11-22)27(29)20-6-4-3-5-7-20/h3-19H,1-2H3 |
InChI Key |
GAVQCMBKQHEBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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